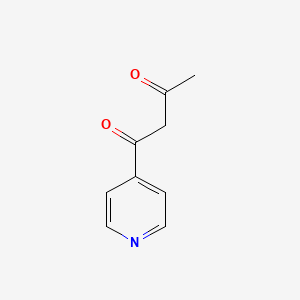

1-(Pyridin-4-yl)butane-1,3-dione

CAS No.: 75055-73-1

Cat. No.: VC2235188

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75055-73-1 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 1-pyridin-4-ylbutane-1,3-dione |

| Standard InChI | InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5H,6H2,1H3 |

| Standard InChI Key | BZZPMCZQQJWNTB-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)C1=CC=NC=C1 |

| Canonical SMILES | CC(=O)CC(=O)C1=CC=NC=C1 |

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Properties

1-(Pyridin-4-yl)butane-1,3-dione is identified by the CAS number 75055-73-1 and has the molecular formula C₉H₉NO₂ . With a molecular weight of 163.17 g/mol, this compound represents an important class of heterocyclic compounds containing both nitrogen and oxygen functionalities . The compound is also known by several synonyms including 4-Acetoacetylpyridine, 1-(4-Pyridyl)-1,3-butanedione, and 1,3-Butanedione,1-(4-pyridinyl)- .

Structural Information

The molecular structure of 1-(Pyridin-4-yl)butane-1,3-dione can be represented by various chemical identifiers:

The compound features a pyridine ring attached at the 4-position to a butane-1,3-dione chain. This structural arrangement contributes to its chemical reactivity and potential applications in various chemical processes .

Spectroscopic Data

Predicted collision cross-section data for 1-(Pyridin-4-yl)butane-1,3-dione provides valuable information for analytical identification and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.07060 | 133.5 |

| [M+Na]⁺ | 186.05254 | 145.8 |

| [M+NH₄]⁺ | 181.09714 | 141.0 |

| [M+K]⁺ | 202.02648 | 140.4 |

| [M-H]⁻ | 162.05604 | 134.2 |

| [M+Na-2H]⁻ | 184.03799 | 140.1 |

| [M]⁺ | 163.06277 | 135.3 |

| [M]⁻ | 163.06387 | 135.3 |

This data is particularly useful for mass spectrometry-based identification and analysis of the compound .

Synthesis Methods

Chemical Synthesis Pathway

The synthesis of 1-(Pyridin-4-yl)butane-1,3-dione can be achieved through a well-established pathway starting from methyl isonicotinate and acetone. The synthesis process involves two main stages :

Stage 1: Reaction of methyl isonicotinate with propan-2-one (acetone) in the presence of sodium methoxide in diethyl ether, with heating under reflux for 6 hours.

Stage 2: Treatment with lithium hydroxide monohydrate and glacial acetic acid.

The detailed synthesis procedure is as follows:

-

To a 500 mL flask containing NaOMe (4.75 g) and anhydrous ether (130 mL), methyl isonicotinate (10.0 mL, 84.7 mmol) is added.

-

A solution of acetone (12.4 mmol, 169 mmol) in ether (45 mL) is then added to the mixture.

-

The resulting suspension is stirred under reflux for 6 hours, then cooled and filtered.

-

The isolated solid is washed with ether and dissolved in water (40 mL).

-

Glacial acetic acid (5.2 mL) is added, and the mixture is extracted with chloroform (40 mL × 2).

-

The organic extracts are dried over anhydrous Na₂SO₄ and concentrated to yield 1-(Pyridin-4-yl)butane-1,3-dione (8.6 g, 62% yield) as a brown solid .

This synthetic approach demonstrates a relatively straightforward method with a good yield of 62%, making it suitable for laboratory-scale preparation of the compound.

Alternative Synthesis Methods

While the above method is well-documented, alternative synthetic routes may exist that could provide advantages in terms of yield, purity, or reaction conditions. These alternative methods would be valuable for researchers seeking to optimize the production of 1-(Pyridin-4-yl)butane-1,3-dione for specific applications.

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 6.1286 mL | 30.6429 mL | 61.2858 mL |

| 5 mM | 1.2257 mL | 6.1286 mL | 12.2572 mL |

| 10 mM | 0.6129 mL | 3.0643 mL | 6.1286 mL |

This table serves as a reference for researchers preparing solutions of 1-(Pyridin-4-yl)butane-1,3-dione for experimental use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume